Cas no 1805979-49-0 (3-(Chloromethyl)-6-(difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine)

3-(Chloromethyl)-6-(difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 3-(Chloromethyl)-6-(difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine
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- インチ: 1S/C8H4ClF5INO/c9-2-3-1-4(17-8(12,13)14)5(6(10)11)16-7(3)15/h1,6H,2H2
- InChIKey: SXSLLBFLHXVIPY-UHFFFAOYSA-N
- ほほえんだ: IC1=C(CCl)C=C(C(C(F)F)=N1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 255
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 22.1
3-(Chloromethyl)-6-(difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029087676-1g |
3-(Chloromethyl)-6-(difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine |
1805979-49-0 | 97% | 1g |
$1,490.00 | 2022-04-01 |
3-(Chloromethyl)-6-(difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine 関連文献
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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9. Back matter
3-(Chloromethyl)-6-(difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridineに関する追加情報
3-(Chloromethyl)-6-(difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine: A Comprehensive Overview
The compound 3-(Chloromethyl)-6-(difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine (CAS No. 1805979-49-0) is a highly substituted pyridine derivative with a complex structure that includes multiple halogenated groups. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including materials science, pharmaceuticals, and agrochemicals. The presence of a chloromethyl group, a difluoromethyl group, an iodo group, and a trifluoromethoxy group on the pyridine ring makes it a versatile molecule with intriguing reactivity and stability characteristics.
Recent studies have highlighted the importance of halogenated pyridines in the development of advanced materials. For instance, the trifluoromethoxy group in this compound contributes to its high electron-withdrawing ability, which is crucial for applications in organic electronics. Researchers have explored the use of such compounds in the synthesis of novel semiconducting materials, where their electronic properties can be fine-tuned by modifying the substituents on the pyridine ring. This has led to breakthroughs in the design of more efficient organic light-emitting diodes (OLEDs) and photovoltaic devices.
The iodo group present in this compound plays a significant role in its reactivity. Iodo-substituted pyridines are known for their high nucleophilic aromatic substitution reactivity, making them valuable intermediates in organic synthesis. Recent advancements in catalytic methods have enabled the selective substitution of the iodo group with other functional groups, opening up new avenues for drug discovery and material synthesis. For example, researchers have successfully utilized this compound as a precursor for synthesizing bioactive molecules with potential anti-cancer properties.
The chloromethyl group and difluoromethyl group further enhance the versatility of this compound by introducing additional functionalities. These groups can participate in various chemical transformations, such as alkylation and fluorination reactions, which are essential for constructing complex molecular architectures. Recent studies have demonstrated that these substituents can be exploited to develop novel agrochemicals with improved efficacy and reduced environmental impact.
In terms of physical properties, this compound exhibits a high degree of thermal stability, which is attributed to the electron-withdrawing effects of its substituents. This makes it suitable for applications that require exposure to elevated temperatures, such as in polymerization reactions or high-temperature catalysis. Additionally, its solubility characteristics have been optimized through careful design, enabling its use in diverse solvent systems.
From an environmental perspective, understanding the degradation pathways of this compound is critical for assessing its sustainability. Recent research has focused on elucidating how this compound behaves under various environmental conditions, such as photodegradation and biodegradation. These studies have provided valuable insights into designing more eco-friendly alternatives while maintaining its desired chemical properties.
In conclusion, 3-(Chloromethyl)-6-(difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine (CAS No. 1805979-49-0) represents a cutting-edge example of how advanced synthetic chemistry can lead to innovative materials with wide-ranging applications. Its unique combination of substituents offers unparalleled opportunities for further research and development across multiple disciplines.
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